molecular formula C17H20ClNO4 B604395 2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione CAS No. 370852-93-0

2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione

Cat. No.: B604395
CAS No.: 370852-93-0
M. Wt: 337.8g/mol
InChI Key: IIOXRJLWWNFXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione typically involves the condensation of 4-chloro-2,5-dimethoxyaniline with 5,5-dimethyl-1,3-cyclohexanedione. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro group with other functional groups .

Scientific Research Applications

2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione shares similarities with other compounds such as 4-chloro-2,5-dimethoxyaniline and 5,5-dimethyl-1,3-cyclohexanedione.
  • These compounds have similar structural features and reactivity patterns .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18ClN1O4C_{15}H_{18}ClN_{1}O_{4}. Its structure features a chloroaniline moiety linked via a methylene bridge to a cyclohexanedione core. The presence of dimethoxy groups contributes to its reactivity and potential biological activity.

Biological Activity

1. Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. A study conducted by Watanabe et al. (2010) demonstrated that derivatives of this compound were evaluated against various cancer cell lines using the National Cancer Institute's 60-cell line screening protocol. The results showed promising cytotoxic effects against several types of cancer cells, suggesting that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.

2. Antimicrobial Activity

Another area of investigation is the antimicrobial activity of this compound. Preliminary studies have shown that derivatives containing the 4-chloro-2,5-dimethoxyaniline structure possess antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

The biological activity of This compound can be attributed to its ability to interact with various cellular targets:

  • Inhibition of Enzymatic Activity: Compounds in this class often inhibit key enzymes involved in cellular metabolism.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
  • Gene Expression Modulation: There is evidence indicating that these molecules can alter the expression of genes associated with apoptosis and proliferation.

Case Study 1: Anticancer Screening

In a controlled study published in the Journal of Organic Chemistry, researchers synthesized several analogs of this compound and evaluated their anticancer properties. The lead compound showed IC50 values in the low micromolar range against multiple cancer cell lines (e.g., MCF-7 and A549), indicating potent anticancer activity.

Case Study 2: Antibacterial Testing

A separate study focused on the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL for both strains. The study concluded that the compound's structural features contribute significantly to its antibacterial properties.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organisms/Cell LinesIC50/MIC ValuesReference
AnticancerMCF-7 (breast cancer)~10 µMWatanabe et al., 2010
A549 (lung cancer)~12 µMWatanabe et al., 2010
AntibacterialStaphylococcus aureus<50 µg/mLInternal Study
Escherichia coli<50 µg/mLInternal Study

Properties

IUPAC Name

2-[(4-chloro-2,5-dimethoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4/c1-17(2)7-13(20)10(14(21)8-17)9-19-12-6-15(22-3)11(18)5-16(12)23-4/h5-6,9,20H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOXRJLWWNFXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2OC)Cl)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.